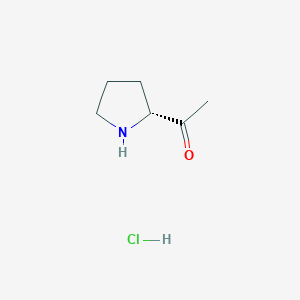

(R)-2-Acetyl-pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

1-[(2R)-pyrrolidin-2-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility and Stability of (R)-2-Acetyl-pyrrolidine Hydrochloride

Introduction: The Mandate for Characterization

(R)-2-Acetyl-pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest to medicinal chemists and process development scientists. As a versatile chiral building block, its utility in the synthesis of complex pharmaceutical agents is predicated on a thorough understanding of its fundamental physicochemical properties.[1][2][3][4] For researchers in drug discovery and development, the solubility and stability of such a starting material are not mere data points; they are critical parameters that dictate storage conditions, formulation strategies, reaction kinetics, and ultimately, the viability of a synthetic route.

This guide provides an in-depth framework for characterizing the solubility and stability of (R)-2-Acetyl-pyrrolidine hydrochloride. We will move beyond simple data reporting to explain the causality behind the experimental methodologies. The protocols described herein are designed as self-validating systems, grounded in authoritative international guidelines, to ensure the generation of reliable and reproducible data essential for regulatory and research objectives.

Core Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. This data informs initial assessments and the design of subsequent, more complex studies.

Table 1: Physicochemical Properties of (R)-2-Acetyl-pyrrolidine Hydrochloride

| Property | Value | Source / Comment |

| CAS Number | 139591-20-1 | (R)-isomer |

| Molecular Formula | C₆H₁₂ClNO | --- |

| Molecular Weight | 149.62 g/mol | [5] |

| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of small organic molecules.[6] |

| pKa (Pyrrolidine N) | ~10-11 (estimated) | Estimated based on pyrrolidine. The hydrochloride salt form means the nitrogen is protonated. |

| General Solubility | Expected to be soluble in water and polar organic solvents. | Based on the properties of similar hydrochloride salts and related structures.[6][7] |

The Solubility Profile: Beyond a Single Number

Solubility is a dynamic equilibrium that is highly dependent on the surrounding environment. A comprehensive profile is essential for applications ranging from reaction solvent selection to aqueous stock solution preparation. The gold-standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, as endorsed by the United States Pharmacopeia (USP).[8][9][10]

Causality in Experimental Design

Choosing the right experimental method is critical. For early-stage discovery, a high-throughput kinetic solubility screen might suffice. However, for process development or pre-formulation, the thermodynamic equilibrium solubility provides the true, stable-state measurement. We focus on the latter for its authoritativeness. The shake-flask method is chosen because it ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, which is the definition of thermodynamic solubility.[8][10]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the solubility in various aqueous and organic media.

Objective: To determine the equilibrium solubility of (R)-2-Acetyl-pyrrolidine hydrochloride at a controlled temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[8]

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., purified water, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, ethanol, methanol).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (37 ± 1 °C is often used for biopharmaceutical relevance). Agitate for a predetermined period (e.g., 24-48 hours). The goal is to ensure the concentration of the dissolved solid in the liquid phase reaches a plateau. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary run to validate the time needed to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature chamber for at least 2 hours to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.

-

Calculation: The solubility is reported in mg/mL or mol/L based on the measured concentration of the saturated solution.

Visualization: Solubility Assessment Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

The Stability Profile: Ensuring Integrity Over Time

Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11] The International Council for Harmonisation (ICH) provides the authoritative framework for these studies.[11][12][13]

Solid-State vs. Solution-State Stability

It is imperative to assess stability in both the solid state (for storage and handling) and in solution (relevant to its use in reactions or formulations). The hydrochloride salt form suggests good solid-state stability, but this must be confirmed experimentally. The acetyl group and the pyrrolidine ring could be susceptible to hydrolysis, especially at pH extremes in solution.

Forced Degradation (Stress Testing)

Before initiating a long-term stability study, forced degradation is performed. The goal is not to destroy the molecule completely, but to intentionally degrade it to an extent of 5-20%.[14][15] This serves two primary purposes:

-

Pathway Identification: It provides insight into the likely degradation pathways.

-

Method Validation: It is essential for developing and validating a "stability-indicating" analytical method—one that can accurately measure the decrease of the active compound and the increase of all degradation products without interference.[16]

Experimental Protocols: Stability Assessment

A. Forced Degradation Protocol

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Hold at room temperature and an elevated temperature (e.g., 60 °C), sampling at time points (e.g., 2, 8, 24 hours) until target degradation is achieved. Neutralize samples before analysis.

-

Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide. Protect from light and hold at room temperature, sampling at intervals.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Store a solution in parallel.

-

Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be protected from light.

B. ICH Long-Term Stability Protocol (Solid State)

-

Sample Preparation: Place the solid compound in appropriate containers that mimic the proposed storage packaging.

-

Storage Conditions: Store samples under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.[12]

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12]

-

Analysis: Analyze samples using a validated stability-indicating HPLC method for assay (potency) and purity (degradation products). Also, assess physical properties like appearance and moisture content.

Visualization: Comprehensive Stability Study Workflow

Caption: Workflow for a Comprehensive Stability Assessment Program.

Conclusion and Forward Look

While specific public-domain data for (R)-2-Acetyl-pyrrolidine hydrochloride is limited, this guide provides the authoritative, scientifically-grounded framework necessary for any researcher to generate it. By adhering to established protocols from the USP and ICH, scientists can ensure the integrity of their data and make informed decisions. A thorough understanding of solubility is paramount for designing robust synthetic processes and preparing analytical standards, while a comprehensive stability profile is a non-negotiable prerequisite for defining storage, handling, and shelf-life parameters. This foundational knowledge is indispensable for advancing any project involving this valuable chiral intermediate.

References

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-1-pyrroline. Available from: [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]

-

Fang, M. C., & Cadwallader, K. R. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(35), 8808–8813. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

-

CentAUR. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Available from: [Link]

-

Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

-

PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

ResearchGate. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Available from: [Link]

-

ResearchGate. (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Available from: [Link]

-

ChemBK. (2024). (R)-2-Methyl-pyrrolidine, HCL. Available from: [Link]

-

US Pharmacopeia. (2013). Solubility Criteria for Veterinary Drugs—Workshop Report. Available from: [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

-

American Chemical Society. (2021). 2-Acetyl-1-pyrroline. Available from: [Link]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). Available from: [Link]

-

PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-. Available from: [Link]

-

PubChem. (n.d.). 2-Acetylpyrrole. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. uspnf.com [uspnf.com]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Acetyl-pyrrolidine Hydrochloride: A Technical Guide for Fragment-Based Drug Discovery

Introduction: The Strategic Value of Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. By screening small, low-complexity molecules, typically adhering to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, ≤ 3 hydrogen bond donors and acceptors), FBDD allows for a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1][2][3] The success of this approach lies in the high "ligand efficiency" of the initial fragment hits, providing a solid foundation for rational, structure-guided optimization.[3]

In recent years, there has been a growing appreciation for the importance of three-dimensional (3D) molecular shape in fragment library design.[4] Saturated heterocyclic scaffolds have gained prominence as they offer a greater degree of 3D character compared to their flat, aromatic counterparts.[5] Among these, the pyrrolidine ring is a particularly attractive scaffold.[4] Its non-planar, puckered nature allows for the presentation of substituents in well-defined spatial vectors, which can be crucial for achieving potent and selective interactions with protein targets.[4] Furthermore, the pyrrolidine scaffold is a common motif in natural products and FDA-approved drugs, underscoring its biological relevance and "drug-like" properties.[4][5]

This technical guide focuses on a specific, chiral pyrrolidine-based fragment: (R)-2-Acetyl-pyrrolidine hydrochloride . We will delve into its chemical properties, enantioselective synthesis, and its strategic application in FBDD campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of 3D fragments to tackle challenging biological targets.

Physicochemical Properties and Stereochemical Considerations

(R)-2-Acetyl-pyrrolidine hydrochloride is a chiral, water-soluble small molecule. Its key physicochemical properties make it an excellent candidate for inclusion in a fragment library.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO | [6] |

| Molecular Weight | 149.62 g/mol | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Stereochemistry | (R)-enantiomer |

The chirality at the C2 position is a critical feature of this fragment. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.[7] The (R)-configuration of the acetyl group relative to the pyrrolidine ring presents a specific 3D pharmacophore to a potential binding site. The choice of a single enantiomer in a fragment library is a strategic decision aimed at reducing ambiguity in the interpretation of screening results and providing a clear starting point for structure-based design. The distinct spatial arrangement of the acetyl group in the (R)- versus the (S)-enantiomer can lead to different binding modes and affinities, and in some cases, only one enantiomer will show any measurable activity.

Enantioselective Synthesis of (R)-2-Acetyl-pyrrolidine Hydrochloride

A reliable and scalable synthesis of enantiomerically pure (R)-2-Acetyl-pyrrolidine hydrochloride is essential for its use in FBDD. While several methods exist for the synthesis of 2-acetylpyrrolidine and its derivatives, a common and effective strategy starts from the readily available chiral pool starting material, (R)-proline. A potential synthetic route is outlined below, based on established chemical transformations.[8][9]

Caption: A potential synthetic workflow for (R)-2-Acetyl-pyrrolidine hydrochloride starting from (R)-proline.

Step-by-Step Methodology:

-

Protection of the Amine: The secondary amine of (R)-proline is protected, typically with a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This prevents side reactions in subsequent steps.

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-(R)-proline is activated to facilitate the addition of the acetyl group. One common method is the formation of a thioester.[9]

-

Grignard Reaction: The key C-C bond formation is achieved via a Grignard reaction. Methylmagnesium bromide (CH₃MgBr) is added to the activated N-Boc-(R)-proline derivative to introduce the acetyl group.[8][10]

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Subsequent treatment with HCl in a suitable solvent like diethyl ether yields the desired (R)-2-Acetyl-pyrrolidine hydrochloride salt.[8]

Quality Control of (R)-2-Acetyl-pyrrolidine Hydrochloride for Fragment Screening

The integrity and purity of fragments are paramount for the success of an FBDD campaign.[11][12][13] Before incorporating (R)-2-Acetyl-pyrrolidine hydrochloride into a screening library, a rigorous quality control (QC) process must be undertaken.

Key QC Parameters and Methodologies:

| QC Parameter | Methodology | Purpose |

| Identity Confirmation | ¹H and ¹³C NMR Spectroscopy, Mass Spectrometry (MS) | To verify the chemical structure of the synthesized compound. |

| Purity Assessment | LC-MS, HPLC | To determine the percentage purity and identify any impurities. A purity of >95% is generally required. |

| Solubility | Nephelometry, ¹H NMR in aqueous buffer | To ensure the fragment is soluble at the high concentrations (typically in the mM range) required for screening.[6] |

| Stability | ¹H NMR analysis over time in aqueous buffer | To confirm that the fragment does not degrade under the conditions of the screening assay. |

| Enantiomeric Purity | Chiral HPLC or SFC | To confirm the enantiomeric excess of the (R)-enantiomer. |

A detailed protocol for NMR-based quality control is as follows:

-

Sample Preparation: Prepare a stock solution of the compound in DMSO-d₆ at a concentration of 100 mM. For aqueous solubility and stability testing, prepare a sample in the screening buffer (e.g., phosphate-buffered saline) containing 10% D₂O.

-

¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of (R)-2-Acetyl-pyrrolidine. The absence of significant impurity peaks confirms the purity. For reference, the chemical shifts of related pyrrolidine compounds have been documented.[2]

-

LC-MS Analysis: Inject the sample onto an LC-MS system to confirm the molecular weight and assess purity.

Application in Fragment Screening Campaigns

(R)-2-Acetyl-pyrrolidine hydrochloride can be screened against a wide range of biological targets using various biophysical techniques. The choice of screening method depends on the nature of the target protein and the available instrumentation.

Caption: A general workflow for fragment screening and hit validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site.

-

Ligand-Observed NMR: In these experiments, the NMR spectrum of the fragment is observed in the presence and absence of the target protein. Binding is detected as a change in the chemical shift, line broadening, or through saturation transfer difference (STD) or WaterLOGSY experiments.

-

Protein-Observed NMR: For this, the protein must be isotopically labeled (e.g., with ¹⁵N). Binding of a fragment causes chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of the protein, which can identify the amino acid residues involved in the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the binding affinity and kinetics of fragment-protein interactions in real-time.

A General SPR Screening Protocol:

-

Immobilization: The target protein is immobilized on the surface of a sensor chip.

-

Fragment Injection: A solution of (R)-2-Acetyl-pyrrolidine hydrochloride is flowed over the sensor surface.

-

Detection: Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound fragment.

-

Data Analysis: The binding data is fitted to a kinetic model to determine the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target. This is invaluable for structure-based drug design.

-

Soaking: Crystals of the apo-protein are soaked in a solution containing a high concentration of the fragment.

-

Co-crystallization: The protein and fragment are mixed prior to crystallization.

Hit-to-Lead Optimization: From Fragment to Potent Modulator

Once a fragment hit like (R)-2-Acetyl-pyrrolidine hydrochloride is identified and its binding mode is confirmed, the hit-to-lead optimization process begins. The goal is to elaborate the fragment into a more potent and selective lead compound while maintaining favorable physicochemical properties.[14][15]

Key Strategies for Optimization:

-

Fragment Growing: New chemical functionalities are added to the fragment to make additional interactions with the protein. The vector of the acetyl group and the N-H of the pyrrolidine ring provide clear points for chemical elaboration.

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, more potent molecule.

-

Fragment Merging: Two overlapping fragments can be merged into a single, novel scaffold that incorporates the key binding features of both.

The 3D nature of the pyrrolidine scaffold is particularly advantageous during optimization. The stereocenter at C2 directs the acetyl group into a specific region of the binding pocket, and the puckered ring orients the nitrogen and other ring positions in defined vectors for further chemical modification.[4] For example, in the development of kinase inhibitors, a pyrrolidine scaffold can be used to position functional groups that interact with key residues in the ATP binding site.[3]

Conclusion

(R)-2-Acetyl-pyrrolidine hydrochloride is a valuable fragment for FBDD due to its desirable physicochemical properties, 3D character, and chiral nature. Its inclusion in a fragment library can increase the probability of finding novel starting points for challenging drug targets. This guide has provided a comprehensive overview of its synthesis, quality control, and application in fragment screening and hit-to-lead optimization. By leveraging the principles of FBDD and the unique structural features of this fragment, researchers can accelerate the discovery of new medicines.

References

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned? Nature Reviews Drug Discovery, 6(3), 211-219. [Link]

-

Chessari, G., & Woodhead, A. J. (2009). From fragment to clinical candidate: a historical perspective. Drug Discovery Today, 14(13-14), 668-675. [Link]

-

De Kimpe, N., Stevens, C., & Keppens, M. (1993). Synthesis of 2-acetyl-1-pyrroline, the principal rice flavor component. Journal of Agricultural and Food Chemistry, 41(9), 1458-1461. [Link]

-

Scott, J. S., O'Dowd, H., & O'Neill, D. J. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(5), 528-532. [Link]

-

Harrison, T. J., & Dake, G. R. (2005). An Expeditious Synthesis of 2-Acetyl-1-pyrroline from Pyrrolidin-2-one. The Journal of Organic Chemistry, 70(26), 10872-10874. [Link]

-

Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘Rule of Three’ for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]

-

de Souza, A. M., de Almeida, L. G., & da Silva, A. C. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 83. [Link]

-

Hofmann, T., & Schieberle, P. (1998). 2-Oxo- and 2-Hydroxy-2-acetyl-1-pyrroline—Two New Maillard Products from Proline and Glucose. Journal of Agricultural and Food Chemistry, 46(6), 2270-2277. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Coyne, A. G., Scott, D. E., & Abell, C. (2010). Drugging challenging targets using fragment-based approaches. Current Opinion in Chemical Biology, 14(3), 299-307. [Link]

-

van den Bremer, E. T. J., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 425-434. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. [Link]

-

Johnson, C. N. (2010). Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off. In The Process of New Drug Discovery and Development (pp. 279-307). CRC Press. [Link]

-

Dalvit, C., et al. (2006). NMR in fragment-based screening: theory and practice. Journal of Biomolecular NMR, 34(4), 217-234. [Link]

-

PubChem. (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]

-

Cipolla, L., Lay, L., Nicotra, F., Pangrazio, C., & Panza, L. (1995). Synthesis of azasugars by Grignard reaction on glycosylamines. Tetrahedron, 51(16), 4679-4690. [Link]

-

PubChem. 2-Acetylpyrrolidine. [Link]

-

PubChemLite. 2-acetylpyrrolidine (C6H11NO). [Link]

-

PubChem. Pyrrolidine, 1-acetyl-. [Link]

-

Czarnocki, Z., & Wojtasiewicz, K. (2002). [Preparations and biological properties of chiral compounds]. Postepy biochemii, 48(2), 147-153. [Link]

-

Agilent. (2021). The Importance of Quality Control in NGS Library Preparation Workflows: A Review of Applications using the Agilent Automated Electrophoresis Portfolio. [Link]

Sources

- 1. Site Identification and Next Choice Protocol for Hit-to-Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging | bioRxiv [biorxiv.org]

- 4. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 120966-82-7|(S)-2-Acetyl-pyrrolidine|BLD Pharm [bldpharm.com]

- 7. (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylic acid | C7H10ClNO3 | CID 2795121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 9. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. web.pdx.edu [web.pdx.edu]

- 13. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Enantioselective Edge: A Technical Guide to the Biological Activity of Chiral Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the critical role of stereochemistry in the biological activity of pyrrolidine-containing compounds. As the demand for highly specific and potent therapeutics grows, understanding the nuances of enantiomerically pure scaffolds is paramount. The pyrrolidine ring, a ubiquitous five-membered nitrogen heterocycle, serves as a foundational element in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation provides a three-dimensional framework that is ideal for precise interactions with biological targets.[2][3] This guide will explore the synthesis, biological evaluation, and mechanistic insights of enantiomerically pure pyrrolidine scaffolds, offering a comprehensive resource for researchers in drug discovery and development.

The Primacy of Chirality in Pyrrolidine Scaffolds

The spatial arrangement of atoms, or stereochemistry, is a pivotal determinant of a molecule's pharmacological profile. For pyrrolidine derivatives, the presence of one or more chiral centers gives rise to enantiomers – non-superimposable mirror images that can exhibit remarkably different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[4] This underscores the necessity for stereoselective synthesis to produce enantiomerically pure compounds.

The conformation of the pyrrolidine ring can be influenced by the nature and orientation of its substituents. This "pseudorotation" allows the scaffold to adopt various energetically favorable conformations, which in turn dictates how the molecule presents its pharmacophoric features to a biological target.[3] For instance, the substitution pattern on the pyrrolidine ring can lock it into a specific conformation, thereby enhancing its binding affinity and selectivity for a particular receptor or enzyme.[4]

Stereoselective Synthesis of Pyrrolidine Scaffolds: A Methodological Overview

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol. These methods can be broadly categorized into two main approaches: the use of a chiral pool and asymmetric catalysis.[5][6]

The Chiral Pool Approach

This strategy utilizes readily available, enantiomerically pure starting materials, such as the amino acid L-proline or its derivatives.[7] The inherent chirality of the starting material is carried through the synthetic sequence to yield the desired enantiomerically pure pyrrolidine derivative.

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative from L-proline

This protocol outlines a general procedure for the synthesis of a substituted pyrrolidine derivative starting from L-proline.

Step 1: N-Protection of L-proline

-

Dissolve L-proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the N-Boc-L-proline by chromatography if necessary.

Step 2: Amide Coupling

-

Dissolve N-Boc-L-proline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring by TLC.

-

Perform an aqueous workup, extract the product, and purify by column chromatography.

Step 3: Reduction of the Carboxylic Acid/Amide

-

Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0-4.0 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature or reflux for 2-12 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic layer to yield the reduced pyrrolidine derivative.

Step 4: Deprotection

-

Dissolve the N-Boc protected pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature for 1-4 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected pyrrolidine salt.

Workflow for Chiral Pyrrolidine Synthesis from L-proline

Caption: A generalized workflow for the synthesis of enantiomerically pure pyrrolidine derivatives starting from L-proline.

Asymmetric Catalysis

Asymmetric catalysis employs a chiral catalyst to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product.

A notable example is the copper-catalyzed enantioselective Hofmann-Löffler-Freytag reaction, which facilitates a 1,5-hydrogen atom transfer (HAT) to form a remote C-radical that is then trapped to form a chiral pyrroline, a precursor to chiral pyrrolidines.[8] This method allows for the rapid construction of enantioenriched pyrrolidines from readily available ketones.[8]

Biological Activities and the Impact of Enantioselectivity

Enantiomerically pure pyrrolidine scaffolds exhibit a wide spectrum of biological activities, including anticancer, antiviral, neuroprotective, and enzyme inhibitory effects. The stereochemistry of the pyrrolidine core and its substituents is often the deciding factor in the potency and selectivity of these compounds.

Anticancer Activity

Pyrrolidine derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[4]

Case Study: Enantioselective Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Certain benzimidazole carboxamides containing a chiral pyrrolidine moiety have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair.[4] Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the pyrrolidine ring and the nature of its substituents significantly influence the inhibitory activity.[4]

| Compound | Target | IC50 (nM) |

| Enantiomer A | PARP-1 | ≤10 |

| Enantiomer B | PARP-1 | >1000 |

| Enantiomer A | PARP-2 | ≤10 |

| Enantiomer B | PARP-2 | >1000 |

| (Illustrative data based on findings suggesting high enantioselectivity) |

PARP Inhibition Signaling Pathway

Caption: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and its inhibition by a pyrrolidine-based inhibitor.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12][14]

-

Compound Treatment: Treat the cells with various concentrations of the enantiomerically pure pyrrolidine derivatives and a vehicle control. Incubate for 48-72 hours.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][16]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

Pyrrolidine-containing molecules are key components of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[5] These drugs often act as inhibitors of viral proteases or other essential viral enzymes.[5] The stereochemistry of the pyrrolidine moiety is critical for fitting into the active site of the viral target. For instance, the synthesis of Asunaprevir, an HCV protease inhibitor, relies on the use of a specific stereoisomer of a 4-hydroxyproline derivative to ensure potent antiviral activity.[5]

Mechanism of Antiviral Action

Caption: General mechanism of action for a pyrrolidine-based HCV protease inhibitor.[17][18]

Neuroprotective and CNS Activity

The pyrrolidine scaffold is present in numerous compounds with activity in the central nervous system (CNS). Racetams, a class of drugs used to treat cognitive disorders, are based on a pyrrolidinone structure.[5] Enantiomerically pure pyrrolidine derivatives have also been investigated as neuroprotective agents, showing promise in models of neurodegenerative diseases.[19][20] For example, certain phenylpyrrolidine derivatives have demonstrated neuroprotective effects against glutamate-induced excitotoxicity in neuronal cell cultures.[1]

Enzyme Inhibition and Receptor Modulation

The conformational rigidity and defined stereochemistry of enantiomerically pure pyrrolidines make them excellent scaffolds for designing potent and selective enzyme inhibitors and receptor modulators.

Case Study: G-Protein Coupled Receptor 40 (GPR40) Agonism

A series of G-protein coupled receptor 40 (GPR40) agonists containing a chiral pyrrolidine scaffold were developed for the treatment of type 2 diabetes.[4] It was demonstrated that the (R,R)-enantiomer displayed full agonism at both human and mouse GPR40, whereas the (S,S)-enantiomer was significantly less active.[4] This difference was attributed to a different binding mode within the receptor, highlighting the profound impact of stereochemistry on receptor activation.

GPR40 Signaling Pathway

Caption: Simplified Gq-coupled GPR40 signaling pathway activated by a chiral pyrrolidine agonist.[7][21][22][23]

Conclusion and Future Perspectives

The enantioselective synthesis and biological evaluation of pyrrolidine scaffolds are of paramount importance in modern drug discovery. The inherent three-dimensionality and conformational constraints of the pyrrolidine ring, when combined with precise stereochemical control, allow for the development of highly potent and selective therapeutic agents. This guide has provided an overview of the key synthetic strategies, biological activities, and mechanistic insights related to enantiomerically pure pyrrolidine derivatives.

Future research in this area will likely focus on the development of novel asymmetric catalytic methods to access even more complex and diverse pyrrolidine scaffolds. Furthermore, a deeper understanding of the structure-activity relationships, guided by computational modeling and advanced analytical techniques, will continue to drive the design of next-generation pyrrolidine-based drugs with improved efficacy and safety profiles. The versatility of the chiral pyrrolidine scaffold ensures its continued prominence as a privileged structure in the quest for innovative medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6436. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6436. [Link]

-

Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1279, 135017. [Link]

-

Smolobochkin, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(9), 11158. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 628(8008), 553-559. [Link]

-

Wikipedia. (2024). G protein-coupled receptor. [Link]

-

Koehler, R. C., et al. (2021). Signal Transduction pathway of PARP enzyme. ResearchGate. [Link]

-

List, B., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Gerasimova, M. A., et al. (2023). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 28(19), 6824. [Link]

-

Lee, H., et al. (2018). Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1460-1471. [Link]

-

Hopkins, T. A., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 13(16), 4047. [Link]

-

Tuteja, N. (2009). Signaling through G protein coupled receptors. Plant Signaling & Behavior, 4(10), 942-947. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

de la Cruz, P., et al. (2017). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Molecules, 22(8), 1279. [Link]

-

Gerasimova, M. A., et al. (2023). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. ResearchGate. [Link]

-

Al-Obaidi, A. M. J. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

da Silva, A. C. S., et al. (2024). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. ResearchGate. [Link]

-

Le-Huu, S., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 87(17), 11467-11474. [Link]

-

Al-Suhaibani, S. S., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Richardson, P. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

-

Li, M., et al. (2023). Signalling pathways that directly target HR. PARPi,PARP inhibitors;HR,... ResearchGate. [Link]

-

Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358-7363. [Link]

-

Soror, S. H., et al. (2018). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 125, 194-208. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

-

Singh, V., et al. (2025). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

bioRxiv. (2024). Signaling pathway evaluation of leading ATRi, PARPi and CDK7i cancer compounds targeting the DNA Damage Response using Causal Inference. [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-21. [Link]

-

Zhang, J., et al. (2021). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry, 19(30), 6596-6600. [Link]

-

LibreTexts Biology. (2023). 8.4: G-protein Coupled Receptors (GPCRs). [Link]

-

Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15817-15828. [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. ResearchGate. [Link]

-

Koehler, R. C., et al. (2021). Schematic diagram of PARP activation in inflammatory signaling. ResearchGate. [Link]

-

Smolobochkin, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Kim, H. J., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7345-7357. [Link]

-

Shomu's Biology. (2023). GPCR signaling pathway csir net | G protein coupled receptor signaling. YouTube. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

El-Gazzar, M. G., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(4), 1338-1354. [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 112, 117829. [Link]

-

Bio-Techne. (n.d.). G Protein-Coupled Receptors (GPCR): Products and Background. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. researchhub.com [researchhub.com]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. youtube.com [youtube.com]

Methodological & Application

Application Note: A Robust Protocol for the Enantioselective Synthesis of (R)-2-Acetyl-pyrrolidine Hydrochloride

Abstract

(R)-2-Acetyl-pyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into complex molecular architectures. Its synthesis demands high stereochemical control to ensure the efficacy and safety of the final active pharmaceutical ingredients. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-2-Acetyl-pyrrolidine hydrochloride. The strategy leverages the "chiral pool" approach, starting from the readily available and optically pure (R)-N-Boc-proline. The described methodology is characterized by its reliability, scalability, and high fidelity in preserving the stereocenter, consistently delivering the target compound with high yield and excellent enantiopurity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Rationale

The pyrrolidine ring is a privileged scaffold in modern pharmacology, appearing in a significant number of FDA-approved drugs.[1][2] Specifically, chiral 2-substituted pyrrolidines serve as critical intermediates and pharmacophores. The enantioselective synthesis of these motifs is therefore of paramount importance. (R)-2-Acetyl-pyrrolidine, in particular, offers a versatile handle for further chemical elaboration.

The challenge in synthesizing such molecules lies in the precise installation and maintenance of the stereogenic center at the C2 position. While numerous methods exist for pyrrolidine synthesis,[3][4] strategies that begin with a naturally occurring chiral molecule, such as an amino acid, offer a direct and often more reliable path to the desired enantiomer.

This protocol adopts such a strategy, commencing with (R)-proline, which is protected with a tert-butyloxycarbonyl (Boc) group. The core of the synthesis involves the conversion of the carboxylic acid moiety of (R)-N-Boc-proline into a methyl ketone. To achieve this transformation with high efficiency and to prevent the common problem of over-addition by organometallic reagents, a Weinreb amide intermediate is employed. The subsequent reaction with a methyl Grignard reagent cleanly affords the desired ketone. The final steps involve the acidic removal of the Boc protecting group and the concomitant formation of the hydrochloride salt, which enhances the stability and handling properties of the final product.

This approach is chosen for its:

-

Stereochemical Integrity: The chiral center from (R)-proline is preserved throughout the sequence.

-

High Control and Yield: The use of a Weinreb amide intermediate is a classic and robust method to prevent the formation of tertiary alcohol byproducts.

-

Operational Simplicity: The reactions utilize standard laboratory techniques and readily available reagents.

Overall Synthetic Workflow

The synthesis is a three-step process starting from commercially available (R)-N-Boc-proline. The workflow is designed for clarity and efficiency, with defined hold points and characterization steps.

Figure 1: High-level workflow for the synthesis.

Materials and Reagent Specifications

Successful execution of this protocol requires reagents of high purity. The following table lists the necessary materials.

| Reagent | CAS Number | Recommended Purity | Supplier Example | Notes |

| (R)-N-Boc-proline | 69610-40-8 | >99% | Sigma-Aldrich | The chiral starting material. |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | >98% | TCI Chemicals | Used for Weinreb amide formation. |

| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | >97% | Acros Organics | Activating agent. Store under inert gas. |

| N-Methylmorpholine (NMM) | 109-02-4 | >99% | Alfa Aesar | Base. Distill before use for best results. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8%, <50 ppm H₂O | Fisher Scientific | Reaction solvent. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | >99.9%, <50 ppm H₂O | Sigma-Aldrich | Reaction solvent. |

| Methylmagnesium Bromide (MeMgBr) | 75-16-1 | 3.0 M in Diethyl Ether | Sigma-Aldrich | Grignard reagent. Titrate before use. |

| Hydrochloric Acid, 4M in 1,4-Dioxane | 7647-01-0 | 4.0 M | Sigma-Aldrich | For deprotection and salt formation. |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR | For extraction and purification. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | - | For quenching. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Fisher Scientific | Drying agent. |

| Silica Gel | 112926-00-8 | 230-400 mesh | Sorbent Tech | For column chromatography. |

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organometallic reagents like MeMgBr are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

Step 1: Synthesis of (R)-1-Boc-pyrrolidine-2-carboxylic acid methoxy-methyl-amide

-

Rationale: This step converts the carboxylic acid into a Weinreb amide. CDI is used as a safe and effective activating agent, forming an acylimidazolide intermediate that readily reacts with N,O-dimethylhydroxylamine. NMM is used as a base to neutralize the hydrochloride salt of the amine.

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-N-Boc-proline (21.5 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 200 mL). Stir until all solids are dissolved.

-

Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol, 1.1 equiv) portion-wise over 15 minutes. Effervescence (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the acylimidazolide can be monitored by TLC.

-

In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol, 1.1 equiv) in a minimum amount of water and add DCM. Basify carefully with a strong base (e.g., 50% NaOH) until the aqueous layer is pH >10. Extract the free amine into DCM, dry the organic layer over anhydrous MgSO₄, filter, and use immediately. Alternatively, and more conveniently:

-

To the activated reaction mixture from step 3, add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol, 1.1 equiv) followed by the dropwise addition of N-Methylmorpholine (NMM) (12.1 mL, 110 mmol, 1.1 equiv) at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

Work-up: Quench the reaction with 1 M HCl (100 mL). Separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: While often used crude in the next step, purification can be achieved by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes).

-

Expected Outcome: A colorless to pale yellow oil. Yield: 23.2 g (90%).

Step 2: Synthesis of (R)-2-Acetyl-1-Boc-pyrrolidine

-

Rationale: The Weinreb amide is reacted with methylmagnesium bromide. The magnesium ion chelates to both the methoxy oxygen and the carbonyl oxygen, forming a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic work-up, preventing a second addition of the Grignard reagent. The reaction is performed at low temperature to minimize side reactions.

Figure 2: Chelation control in the Weinreb amide reaction.

-

Dissolve the (R)-N-Boc-proline Weinreb Amide (23.2 g, 90 mmol, 1.0 equiv) in anhydrous THF (250 mL) in a dry 1 L three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Methylmagnesium Bromide (3.0 M in ether, 33 mL, 99 mmol, 1.1 equiv) dropwise via syringe, maintaining the internal temperature below -65 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (150 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel. Add Ethyl Acetate (200 mL) and separate the layers.

-

Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 15-25% Ethyl Acetate in Hexanes).

-

Expected Outcome: A clear, colorless oil. Yield: 16.2 g (85%).

Step 3: Synthesis of (R)-2-Acetyl-pyrrolidine hydrochloride

-

Rationale: The Boc group is an acid-labile protecting group. Treatment with a strong acid like HCl cleaves the carbamate, releasing CO₂ and tert-butanol (which can form tert-butyl cation and subsequently isobutylene). The resulting free amine is protonated in situ by the excess HCl to form the stable, crystalline hydrochloride salt.

-

Dissolve (R)-2-Acetyl-1-Boc-pyrrolidine (16.2 g, 76 mmol, 1.0 equiv) in Ethyl Acetate (100 mL) or DCM (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add Hydrochloric Acid (4.0 M in 1,4-dioxane, 57 mL, 228 mmol, 3.0 equiv) dropwise. Gas evolution (CO₂) will be observed.

-

After addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: A white precipitate will form. If precipitation is incomplete, the solvent can be partially removed under reduced pressure. The product can also be precipitated by adding diethyl ether.

-

Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.

-

Dry the solid under high vacuum for 12 hours.

-

Expected Outcome: A white to off-white crystalline solid. Yield: 11.5 g (93%).

Product Characterization and Quality Control

The final product should be characterized thoroughly to confirm its identity, purity, and stereochemical integrity.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~3.6-3.8 (m, 1H), ~3.3-3.5 (m, 2H), 2.45 (s, 3H, COCH₃), ~2.0-2.3 (m, 4H). Chemical shifts are approximate and solvent-dependent. |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~208 (C=O), ~65 (N-CH), ~45 (N-CH₂), ~30 (COCH₃), ~28 (CH₂), ~24 (CH₂). |

| Mass Spec (ESI+) | m/z: 128.09 [M+H]⁺ (for free base) |

| Optical Rotation | [α]²⁰D = +X° (c = 1, MeOH). Specific rotation should be compared to a literature value or a certified reference standard. |

| Chiral HPLC | >99% ee. (e.g., Chiralcel OD-H column, Hexane/Isopropanol eluent). The method must be validated against a racemic standard. |

| Melting Point | Report the measured range. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete activation of carboxylic acid. Inactive/wet CDI. Insufficient base. | Ensure all reagents and solvents are anhydrous. Use fresh CDI. Ensure 1.1 equivalents of base are added slowly at 0 °C. |

| Tertiary alcohol byproduct in Step 2 | Reaction temperature too high. Non-Weinreb activation method used. | Maintain reaction temperature at -78 °C during Grignard addition. The Weinreb amide is critical; confirm its formation before proceeding. |

| Incomplete reaction in Step 2 | Inactive Grignard reagent. Insufficient equivalents of Grignard. | Titrate the Grignard reagent immediately before use to determine its exact molarity. Use 1.1-1.2 equivalents based on titration. |

| Incomplete deprotection in Step 3 | Insufficient acid or reaction time. | Use at least 3 equivalents of HCl. Monitor by TLC and extend the reaction time if necessary. Gentle warming (to 40 °C) can be applied if needed. |

| Low enantiomeric excess (ee) | Racemization during the synthesis. Impure starting material ((R)-N-Boc-proline). | This route is generally robust against racemization. Verify the ee of the starting material. Avoid harsh basic or acidic conditions at high temperatures. |

Conclusion

This application note details a robust and highly efficient three-step synthesis for producing enantiopure (R)-2-Acetyl-pyrrolidine hydrochloride. By utilizing a chiral pool starting material and a controlled ketone synthesis via a Weinreb amide intermediate, this protocol provides a reliable method for accessing this important chiral building block. The procedure is suitable for laboratory-scale synthesis and offers a solid foundation for process optimization and scale-up.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Yus, M., Soler, T., & Foubelo, F. (2001). A New and General Method for the Preparation of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 66(18), 6207–6208. [Link]

-

Moutevelis-Minakakis, P., & Kokotos, G. (2018). Synthesis of new optically active 2-pyrrolidinones. Molecules, 23(1), 138. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573–5590. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

-

Sá, M. M. (2020). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 53(5), 1039–1052. [Link]

Sources

Application Notes and Protocols for (R)-2-Acetyl-pyrrolidine Hydrochloride in Asymmetric Aldol Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

What follows is a detailed guide to the principles and practical application of (R)-2-Acetyl-pyrrolidine hydrochloride as an organocatalyst in asymmetric aldol condensation reactions. While specific literature precedents for this exact catalyst are limited, the protocols and mechanistic insights presented herein are grounded in the extensive and well-established field of proline- and pyrrolidine-catalyzed aldol reactions.[1][2][3][4] This document is intended to serve as a comprehensive starting point for researchers looking to employ this catalyst in their synthetic endeavors, particularly in the context of drug discovery and development where the pyrrolidine scaffold is a privileged structural motif.

Introduction: The Power of Chiral Pyrrolidine Catalysts

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce valuable β-hydroxy carbonyl compounds.[5][6] The advent of organocatalysis, utilizing small chiral organic molecules to induce enantioselectivity, has revolutionized this field, offering a greener and often more practical alternative to metal-based catalysts. Among the most successful organocatalysts are derivatives of the natural amino acid proline.[1][2][7][8]

(R)-2-Acetyl-pyrrolidine hydrochloride belongs to this esteemed class of catalysts. Its structural features—a chiral pyrrolidine ring and a coordinating acetyl group—suggest its potential to facilitate aldol reactions through an enamine-based catalytic cycle, similar to that of proline.[3][7] The pyrrolidine nitrogen is poised to form a nucleophilic enamine with a ketone donor, while the acetyl group may play a role in the stereochemical control of the subsequent reaction with an aldehyde acceptor. The hydrochloride salt form necessitates careful consideration of the reaction conditions, as the free base is the active catalytic species.

This guide will provide a detailed exploration of the mechanistic underpinnings of this catalytic system, practical considerations for its use, and representative protocols for its application in asymmetric aldol condensations.

The Catalytic Cycle: An Enamine-Mediated Pathway

The catalytic efficacy of pyrrolidine-based catalysts in aldol reactions stems from their ability to mimic the function of natural Class I aldolase enzymes.[3][5] The generally accepted mechanism proceeds through the formation of a chiral enamine intermediate.

Here is a step-by-step breakdown of the catalytic cycle:

-

Activation of the Catalyst: The hydrochloride salt of (R)-2-Acetyl-pyrrolidine must be neutralized to generate the free secondary amine, which is the active catalyst. This can be achieved by the addition of a suitable base.

-

Enamine Formation: The free (R)-2-Acetyl-pyrrolidine reacts with a ketone (the aldol donor) to form a chiral enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration.

-

Nucleophilic Attack: The chiral enamine, being electron-rich, acts as a nucleophile and attacks the carbonyl carbon of an aldehyde (the aldol acceptor). The stereochemistry of this step is directed by the chiral catalyst, leading to the formation of a new stereocenter.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture to release the β-hydroxy ketone product and regenerate the (R)-2-Acetyl-pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the (R)-2-Acetyl-pyrrolidine catalyzed aldol reaction.

Practical Considerations for Experimental Success

The success of an asymmetric aldol reaction using (R)-2-Acetyl-pyrrolidine hydrochloride hinges on several key experimental parameters. Careful optimization of these factors is crucial to achieving high yields and enantioselectivities.

-

Catalyst Activation: Since the catalyst is provided as a hydrochloride salt, in situ neutralization is required to generate the active free amine. A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically used in stoichiometric amounts relative to the catalyst.

-

Solvent Selection: The choice of solvent is critical. Proline-catalyzed aldol reactions are often performed in polar aprotic solvents like DMSO, DMF, or acetonitrile, where the catalyst and intermediates are reasonably soluble.[2] However, reactions in aqueous media or alcohol/water mixtures have also been reported to be effective.[2] The optimal solvent will depend on the specific substrates and should be empirically determined.

-

Temperature Control: Reaction temperature has a significant impact on enantioselectivity. Lowering the temperature often leads to higher enantiomeric excess (ee), albeit at the cost of longer reaction times. A typical starting point is room temperature, with subsequent optimization at lower temperatures (e.g., 0 °C or -20 °C) if necessary.

-

Substrate Scope: The nature of both the ketone donor and the aldehyde acceptor will influence the reaction outcome. Generally, sterically less hindered ketones and electronically activated aldehydes (e.g., those with electron-withdrawing groups) are more reactive.

-

Catalyst Loading: Typical catalyst loadings for organocatalyzed aldol reactions range from 5 to 30 mol%. A higher loading may be necessary for less reactive substrates, but a lower loading is desirable for process efficiency and cost-effectiveness.

Representative Experimental Protocols

The following protocols are adapted from established procedures for proline-catalyzed aldol reactions and should serve as a robust starting point for using (R)-2-Acetyl-pyrrolidine hydrochloride.[2] Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Asymmetric Aldol Reaction of a Ketone with an Aromatic Aldehyde

This protocol describes a general procedure for the reaction between a ketone (e.g., acetone or cyclohexanone) and an aromatic aldehyde.

Materials:

-

(R)-2-Acetyl-pyrrolidine hydrochloride

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Aromatic aldehyde

-

Ketone

-

Anhydrous solvent (e.g., DMSO, DMF, or CH₂Cl₂)

-

Saturated aqueous NH₄Cl solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-Acetyl-pyrrolidine hydrochloride (e.g., 0.1 mmol, 10 mol%).

-

Add the anhydrous solvent (e.g., 1.0 mL).

-

Add triethylamine or DIPEA (0.1 mmol, 1.0 equivalent relative to the catalyst) to the stirred suspension to generate the free base of the catalyst. Stir for 10-15 minutes at room temperature.

-

Add the ketone (e.g., 5.0 mmol, 5.0 equivalents).

-

Add the aromatic aldehyde (1.0 mmol, 1.0 equivalent).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂, 3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Determine the yield and enantiomeric excess (e.g., by chiral HPLC or SFC).

Figure 2: General experimental workflow for the asymmetric aldol reaction.

Expected Outcomes and Data Interpretation

Table 1: Representative Data for Proline-Catalyzed Aldol Reactions

| Ketone Donor | Aldehyde Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetone | Isobutyraldehyde | L-Proline | DMSO | RT | 97 | 96 | [5] |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline | DMSO | RT | 99 | 99 | [2] |

| Acetone | 4-Nitrobenzaldehyde | L-Prolinamide | Neat | RT | - | 46 | [8] |

This table provides representative data from the literature for proline and a prolinamide catalyst to illustrate typical outcomes. Results with (R)-2-Acetyl-pyrrolidine hydrochloride will require experimental determination.

Interpreting Your Results:

-

Yield: The chemical yield will depend on the reactivity of your substrates and the reaction conditions. Low yields may indicate incomplete reaction, side reactions (such as self-aldol condensation of the aldehyde), or catalyst deactivation.

-

Diastereoselectivity (dr): For ketones that can form two different diastereomeric products (syn and anti), the diastereomeric ratio should be determined, typically by ¹H NMR analysis of the crude reaction mixture.

-

Enantioselectivity (ee): The enantiomeric excess is a measure of the stereochemical control exerted by the chiral catalyst and is determined by chiral HPLC or SFC analysis.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Incomplete catalyst activation- Low reactivity of substrates- Catalyst deactivation | - Ensure stoichiometric addition of base- Increase reaction temperature or time- Use a higher catalyst loading- Screen different solvents |

| Low Enantioselectivity | - Reaction temperature is too high- Inappropriate solvent- Water content affecting the transition state | - Lower the reaction temperature- Screen a range of polar aprotic and protic solvents- Ensure the use of anhydrous solvents if required by the optimized conditions |